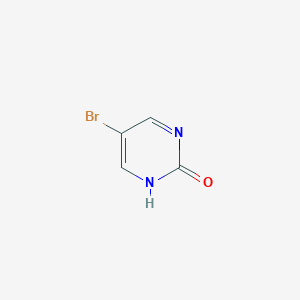

5-Bromo-2-hydroxypyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDATOSQGYWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068090 | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-06-9, 214290-49-0 | |

| Record name | 5-Bromo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromo-2-hydroxypyrimidine CAS number 38353-06-9 characterization

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine (CAS: 38353-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-bromo-2(1H)-pyrimidinone, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring both a reactive bromine atom and a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of a wide array of complex bioactive molecules.[1] This compound serves as a crucial intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents, and plays a notable role in agricultural chemistry.[1][2] This guide provides a comprehensive overview of its characterization, synthesis, reactivity, and biological significance.

Physicochemical and Spectroscopic Characterization

This compound typically appears as a light orange to yellow or green powder or crystalline solid.[1] It is stable under normal conditions and should be stored at room temperature in a dry, well-sealed container.[3][4]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 38353-06-9 | |

| Molecular Formula | C₄H₃BrN₂O | |

| Molecular Weight | 174.98 g/mol | |

| Melting Point | 230-235 °C (decomposes) | [1] |

| IUPAC Name | 5-bromo-1H-pyrimidin-2-one | |

| Synonyms | 5-Bromo-2-pyrimidinol, 5-Bromo-2(1H)-pyrimidinone | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| pKa | 7.62 ± 0.10 (Predicted) | [No results found] |

| InChI Key | VTUDATOSQGYWML-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The expected data from key analytical techniques are detailed below.

| Technique | Expected Data |

| ¹H NMR | (400 MHz, DMSO-d₆): The spectrum is expected to show two singlets for the aromatic protons (H4 and H6) in the δ 8.0-9.0 ppm range. A broad singlet corresponding to the exchangeable N-H/O-H proton would appear further downfield (δ > 10 ppm). The residual solvent peak for DMSO-d₆ is at δ 2.50 ppm.[5][6] |

| ¹³C NMR | (100 MHz, DMSO-d₆): Four distinct carbon signals are expected. The C=O carbon would be the most downfield (δ ~160-170 ppm). The two C-H carbons on the ring would appear in the aromatic region (δ ~140-155 ppm), and the C-Br carbon would be the most upfield of the ring carbons (δ ~100-115 ppm). The solvent peak for DMSO-d₆ is at δ 39.52 ppm.[5][6] |

| FT-IR (KBr) | Key absorption bands (ν, cm⁻¹) are expected for: N-H/O-H stretching (broad, ~3100-3400), aromatic C-H stretching (~3000-3100), C=O stretching (~1680), C=N and C=C ring stretching (~1400-1600), and C-Br stretching (<600).[7] |

| Mass Spec. (GC-MS) | The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 174 (M⁺) and 176 (M+2)⁺, characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The top peak has been reported at m/z 95. |

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing this compound involves the direct bromination of 2-hydroxypyrimidine. The following protocol is a representative example adapted from published synthesis methods.[3][8][9]

Materials:

-

2-hydroxypyrimidine

-

Liquid Bromine (Br₂)

-

Deionized water

-

85% Ethanol (for recrystallization)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Add 35g of 2-hydroxypyrimidine to 250mL of deionized water in a suitable reaction vessel equipped with a stirrer.[8]

-

Cooling: Cool the resulting slurry in an ice-water bath to a temperature below 5°C.[8]

-

Bromination: While maintaining the temperature below 5°C, slowly add 40g of liquid bromine dropwise to the stirred mixture.[8]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 45 minutes.[8]

-

Isolation: Collect the resulting solid precipitate by suction filtration.[8]

-

Washing: Wash the filter cake with deionized water until the filtrate becomes neutral.[8]

-

Drying: Dry the solid over anhydrous magnesium sulfate or in a vacuum oven.[8]

-

Purification: The crude product can be further purified by recrystallization from a solvent such as 85% ethanol to yield the final product as a white or pale yellow solid.[8]

Quality Control & Characterization Methods

To ensure the identity and purity (typically >98%) of the synthesized compound, a panel of standard analytical techniques is employed.[10]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and identify any impurities.

-

Gas Chromatography (GC): May be used to detect volatile impurities.

-

Spectroscopic Analysis (NMR, IR, MS): Employed for structural confirmation and identification as detailed in section 2.2.

-

Melting Point Determination: A physical test to confirm identity and provide an indication of purity.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional building block, offering two distinct reactive sites for further chemical modification. This dual reactivity allows for its use in the construction of complex molecular architectures.

-

C5-Bromo Position: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

C2-Hydroxyl Group: The hydroxyl group can undergo reactions such as etherification or can be converted into a better leaving group (e.g., a chloro group via POCl₃) for subsequent nucleophilic substitution reactions.[8]

Biological Activity and Applications

This compound is not only a synthetic intermediate but also exhibits intrinsic biological activity and is a key component of more complex therapeutic agents.

Inhibition of Aldehyde Oxidase (AO)

The compound is a potent inhibitor of aldehyde oxidase, a cytosolic enzyme involved in the metabolism of various xenobiotics. The enzyme plays a role in the production of reactive oxygen species. The inhibitory activity of this compound is attributed to its tautomeric properties, which allow it to bind effectively to various sites on the enzyme. Due to this activity, it has been shown to inhibit the growth of human liver cancer cells and exhibit cytotoxic effects on human leukemia cells in vitro.

Intermediate for Macitentan Synthesis

A significant application in drug development is its role as a precursor in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][11] In the synthesis, the hydroxyl group of this compound is typically involved in an ether linkage to connect to the core structure of the drug molecule.

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Conclusion

This compound is a high-value chemical intermediate with significant utility for the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, versatile reactivity, and inherent biological activity make it a valuable tool for synthetic chemists and drug discovery professionals. A thorough understanding of its characterization, synthesis, and handling is paramount for its effective and safe utilization in research and development.

References

- 1. This compound | 38353-06-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 9. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of 5-Bromo-2-hydroxypyrimidine: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural and analytical data.

Introduction

This compound, with the molecular formula C4H3BrN2O, is a pyrimidine derivative of significant interest in organic synthesis.[1][2] Its utility as a building block necessitates a thorough understanding of its spectroscopic characteristics for quality control and reaction monitoring. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electronegativity of the bromine atom and the electron-withdrawing nature of the pyrimidine ring.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | H-4, H-6 |

| ~12.0 | Broad Singlet | 1H | OH |

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~158 | C-4, C-6 |

| ~105 | C-5 |

Note: Predicted values are based on the analysis of similar pyrimidine structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and aromatic C-H bonds, as well as the C=O and C-Br bonds.

Table 3: IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1700-1650 | Strong | C=O Stretch (Amide) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| 700-600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern in the mass spectrum.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 174/176 | ~1:1 | [M]⁺, [M+2]⁺ |

| 95 | High | [M - Br - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, adjusted for optimal signal-to-noise ratio.

-

Reference: The residual solvent peak is used for chemical shift referencing.

¹³C NMR Data Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Reference: The solvent peak is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample is introduced into the ion source via a direct insertion probe or as the eluent from a gas chromatograph (for GC-MS).

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Logical Relationships and Workflows

The characterization of this compound follows a logical workflow to ensure its identity and purity.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analysis of this compound. Accurate and consistent application of these analytical techniques is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

Tautomeric forms of 5-Bromo-2-hydroxypyrimidine in solution

An In-depth Technical Guide to the Tautomeric Forms of 5-Bromo-2-hydroxypyrimidine in Solution

Introduction

This compound, a halogenated pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of nucleobases and numerous therapeutic agents, making a thorough understanding of their physicochemical properties essential. A critical aspect of its chemistry is the phenomenon of tautomerism, the interconversion of structural isomers that differ in the position of a proton and a double bond. For this compound, this manifests as a lactam-lactim equilibrium. The predominant tautomeric form in a given environment can profoundly influence the molecule's hydrogen bonding capabilities, polarity, and ultimately its biological activity and interaction with target macromolecules.

This technical guide provides a detailed overview of the tautomeric forms of this compound in solution, drawing upon spectroscopic principles, computational studies, and analysis of analogous chemical systems. It is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important heterocyclic compound.

The Lactam-Lactim Tautomeric Equilibrium

This compound exists in a dynamic equilibrium between two primary tautomeric forms: the lactim (enol) form, which is aromatic, and the lactam (keto) form.[1]

-

This compound (Lactim/Enol Form): An aromatic system featuring a hydroxyl (-OH) group at the C2 position.

-

5-Bromo-2(1H)-pyrimidinone (Lactam/Keto Form): A non-aromatic or partially aromatic system containing a carbonyl (C=O) group at C2 and a proton on a ring nitrogen atom.

The equilibrium between these two forms is influenced by various factors, most notably the solvent environment.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium in Solution

The ratio of lactam to lactim tautomers in solution is not fixed and depends heavily on environmental conditions. Understanding these factors is crucial for predicting molecular behavior in different experimental or physiological settings.

-

Solvent Polarity: This is one of the most significant factors. Polar solvents tend to stabilize the more polar tautomer. The lactam form, with its amide-like character and larger dipole moment, is generally favored in polar solvents like water, DMSO, and alcohols.[2] Conversely, non-polar solvents like chloroform or cyclohexane are expected to favor the less polar, aromatic lactim form.[2][3]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can shift the equilibrium. Protic solvents can form hydrogen bonds with the carbonyl group of the lactam form and the N-H group, leading to its stabilization.

-

pH: The ionization state of the molecule can lock it into a specific tautomeric form. For instance, deprotonation of the lactim's hydroxyl group or the lactam's N-H group will affect the overall equilibrium. For the related compound 5-hydroxy-2'-deoxycytidine, pH plays a critical role in its tautomeric balance.[4]

-

Temperature: Temperature can influence the equilibrium constant of the tautomerization process, although this effect is often less pronounced than solvent effects.[5]

Quantitative Analysis of Tautomer Stability

For example, a quantum chemical study on a complex molecule containing the 5-bromopyrimidin-2-one moiety calculated the relative stability of its lactam and lactim forms in an aqueous solution.[7] These findings, while not directly transferable, suggest that the energy difference between the two forms can be quite small, leading to a significant population of both tautomers at equilibrium.

Table 1: Calculated Tautomer Properties for a 5-Bromopyrimidinone-Containing Molecule in Aqueous Solution[7]

| Tautomer Form | Relative Stability (kcal/mol) | Calculated Population (%) |

| Lactam | 0 (More Stable) | 57% |

| Lactim | +0.164 | 43% |

| Note: Data is for 6-4'-(5'-bromopyrimidin-2'-one)-5,5-dihydroxy-5,6-dihydrouracil and serves as an estimate for the behavior of the 5-bromopyrimidinone core. |

Based on established principles, the expected qualitative effect of solvent on the equilibrium is summarized below.

Table 2: Expected Qualitative Effect of Solvent on Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Protic (e.g., Water, Methanol) | Lactam (5-Bromo-2(1H)-pyrimidinone) | Stabilization of the more polar lactam form through dipole-dipole interactions and hydrogen bonding.[5] |

| Polar Aprotic (e.g., DMSO, DMF) | Lactam (5-Bromo-2(1H)-pyrimidinone) | Stabilization of the polar lactam form.[8][9] |

| Non-Polar (e.g., Chloroform, Cyclohexane) | Lactim (this compound) | Favors the less polar tautomer.[5][8] |

Experimental Protocols for Tautomer Analysis

The identification and quantification of tautomers in solution are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria, as the tautomers often interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each species.[10]

Protocol Outline:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a controlled temperature. Key signals to observe include:

-

¹H NMR: The lactam form will show a characteristic N-H proton signal (often broad), while the lactim form will exhibit an O-H proton signal. The chemical shifts of the aromatic/olefinic protons on the pyrimidine ring will also differ between the two forms.

-

¹³C NMR: The most telling signal is the C2 carbon. In the lactam form, it will resonate in the carbonyl region (~150-170 ppm), while in the lactim form, it will be in the aromatic region, shifted upfield and characteristic of a carbon bonded to an oxygen.[8]

-

-

Quantification: The relative ratio of the tautomers can be determined by integrating the well-resolved, characteristic signals corresponding to each form in the ¹H NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy

The lactam and lactim forms possess different electronic systems and thus exhibit distinct UV-Vis absorption spectra. The aromatic lactim form is expected to have a different λₘₐₓ and molar absorptivity compared to the non-aromatic lactam.

Protocol Outline:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: The presence of multiple absorption bands or shifts in λₘₐₓ upon changing solvent polarity can indicate a shift in the tautomeric equilibrium.[11] Deconvolution of the spectra can be used to estimate the contributions of each tautomer if the individual spectra are known or can be modeled.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to complement experimental data.

Protocol Outline:

-

Structure Generation: Build the 3D structures of both the lactam and lactim tautomers.

-

Energy Calculation: Perform geometry optimization and energy calculations for both tautomers in the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) representing the solvent of interest.[12]

-

Analysis: The calculated free energies (ΔG) of the tautomers are used to predict their relative stabilities and the equilibrium constant (KT) for the tautomerization process.

References

- 1. This compound 95 38353-06-9 [sigmaaldrich.com]

- 2. iamluno.com [iamluno.com]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quantum Chemical Approaches to Tautomerization in Molecules [eureka.patsnap.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Medicinal Chemistry: An In-Depth Technical Guide to 5-Bromo-2-hydroxypyrimidine

For Immediate Release

In the fast-evolving landscape of drug discovery and development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among these, 5-Bromo-2-hydroxypyrimidine has emerged as a cornerstone, a versatile building block prized for its synthetic tractability and its presence in a multitude of biologically active compounds. This technical guide offers a comprehensive overview of the role of this compound in medicinal chemistry, providing researchers, scientists, and drug development professionals with a detailed resource on its synthesis, reactivity, and application in the creation of targeted therapies.

Introduction: A Privileged Scaffold

This compound is a halogenated derivative of the pyrimidine ring, a fundamental heterocyclic structure found in the nucleobases of DNA and RNA.[1] This inherent biological relevance makes pyrimidine derivatives, including this compound, privileged structures in medicinal chemistry. They are adept at mimicking endogenous molecules and interacting with a wide range of biological targets.[2] The strategic placement of a bromine atom at the 5-position and a hydroxyl group at the 2-position provides two reactive sites for a variety of chemical transformations, making it an invaluable tool for constructing complex molecular architectures.[3]

The bromine atom, in particular, serves as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3] This allows for the facile introduction of diverse functional groups, enabling extensive exploration of a compound's structure-activity relationship (SAR). The hydroxyl group can be converted into a leaving group, such as a chloride, further expanding the synthetic possibilities.

Synthesis of this compound

The industrial synthesis of this compound typically involves the bromination of a 2-hydroxypyrimidine precursor.[4] Careful control of reaction conditions is crucial to ensure high purity and yield.

Experimental Protocol: Bromination of 2-hydroxypyrimidine

A common method for the synthesis of this compound involves the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide.[5]

Materials:

-

2-hydroxypyrimidine

-

Hydrobromic acid (e.g., 35 wt%)

-

Hydrogen peroxide (e.g., 30 wt%)

-

Reaction vessel

-

Catalase (for quenching)

Procedure:

-

Mix 2-hydroxypyrimidine with hydrobromic acid in a reaction vessel. The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is typically around 2:1.[5]

-

Add hydrogen peroxide to the mixture. The molar ratio of hydrogen peroxide to 2-hydroxypyrimidine is also typically around 2:1.[5]

-

Heat the reaction mixture to a controlled temperature (e.g., 40°C) and maintain for a set duration (e.g., 12 hours) to allow for the insulation reaction to complete, yielding this compound.[5]

-

After the reaction, quench any remaining hydrogen peroxide by adding catalase.

-

Cool the reaction mixture to ≤10°C and filter to isolate the this compound product.[4]

Key Reactions in Medicinal Chemistry

The true power of this compound in medicinal chemistry lies in its versatility in a range of chemical reactions that allow for the construction of diverse molecular libraries for drug screening.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for forming C-C bonds by coupling 5-bromopyrimidines with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromopyrimidine derivative (e.g., 5-Bromo-2-chloropyrimidine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water)

Procedure:

-

In a reaction flask, combine the 5-bromopyrimidine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (e.g., 5 mol%).

-

Flush the flask with an inert gas (e.g., Argon).

-

Add the degassed solvent system.

-

Stir the reaction mixture at an elevated temperature (e.g., 90°C) and monitor its progress.

-

Upon completion, perform an aqueous workup and purify the product by chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the 5-bromopyrimidine and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

5-Bromopyrimidine derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., Et₃N)

-

Solvent (e.g., DMF)

Procedure:

-

In a reaction flask, combine the 5-bromopyrimidine derivative (1.0 equiv.), the palladium catalyst (5 mol%), and the copper(I) co-catalyst (10 mol%).

-

Flush the flask with an inert gas.

-

Add the degassed solvent and the amine base (2.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.).

-

Stir the mixture at the desired temperature (e.g., 80°C) and monitor the reaction.

-

After completion, perform a standard workup and purify the product.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in a variety of therapeutic agents, particularly in the fields of oncology and antiviral research.

Kinase Inhibitors

Many kinase inhibitors utilize the pyrimidine core to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases. The 5-bromo substituent provides a vector for introducing functionalities that can enhance potency and selectivity.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolopyrimidine | CDK7 | 3.2 | [6] |

| 2,4-Diaminopyrimidine | CDK7 | 7.21 | [6] |

| Thieno[2,3-d]pyrimidine | Human DHFR | 200 | [6] |

| Pyrimidine Derivative | VEGFR-2 | 6820 | [7] |

| 2-Anilinopyrimidine | CDK9 | 1-6 | [2] |

| Pyrimidine Derivative | Aurora A | <200 | [8] |

Antiviral Agents

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of a 5-bromo substituent can significantly impact the antiviral activity of these compounds. For instance, 5-bromouracil is a known mutagen that can be incorporated into viral DNA, leading to mutations.

| Compound | Virus Target | EC50 (µM) | Reference |

| 5-(Azidomethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | [9] |

| 5-(Hydroxymethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | [9] |

| Flexible Acyclovir Analogue (Compound 1) | Dengue Virus (DENV) | 0.057 | [10] |

| Flexible Acyclovir Analogue (Compound 1) | Yellow Fever Virus (YFV) | 0.37 | [10] |

| Flexible Acyclovir Analogue (Compound 1) | Ebola Virus (EBOV) | 2.2 | [10] |

Endothelin Receptor Antagonists: The Case of Macitentan

A prominent example of a drug synthesized using a 5-bromopyrimidine derivative is Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[6] The synthesis of Macitentan involves the coupling of an intermediate with 5-bromo-2-chloropyrimidine.[11][12]

Macitentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors (ET-A and ET-B) on smooth muscle cells, thereby preventing vasoconstriction.[11]

Visualizing the Role of this compound

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its synthetic versatility, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a robust platform for the design and synthesis of novel therapeutic agents. The successful development of drugs like Macitentan and the promising preclinical data for numerous kinase and viral inhibitors underscore the continued importance of this pyrimidine derivative. As our understanding of disease pathways deepens, the strategic application of this compound and its analogs will undoubtedly continue to fuel the discovery of the next generation of targeted medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. gsconlinepress.com [gsconlinepress.com]

The Synthesis of 5-Bromo-2-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxypyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its unique structure, featuring both a reactive bromine atom and a hydroxyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, detailed experimental protocols for key synthetic methods, and a comparative analysis of these methodologies.

Introduction: The Significance of this compound

This compound, also known as 5-bromo-2(1H)-pyrimidinone, is a substituted pyrimidine that has garnered significant attention in organic synthesis. The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, making its derivatives of great interest in the development of therapeutic agents. The bromine atom at the 5-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, while the hydroxyl group at the 2-position can be engaged in etherification or converted to a leaving group for further derivatization. This dual functionality makes this compound a crucial precursor for complex molecules, including potent enzyme inhibitors and other biologically active compounds.

Historical Perspective and Discovery

The precise first synthesis of this compound is not extensively documented in readily available historical literature. However, the development of its synthesis is intrinsically linked to the broader history of pyrimidine chemistry and the study of electrophilic halogenation of aromatic and heteroaromatic systems.

Early investigations into the chemistry of pyrimidines, particularly uracil and its derivatives, laid the groundwork for the synthesis of halogenated pyrimidines. The electron-rich nature of the pyrimidine ring, especially when substituted with electron-donating groups like a hydroxyl group, makes it susceptible to electrophilic attack. The 5-position of the 2-hydroxypyrimidine ring is particularly activated towards electrophilic substitution.

Initial methods for the bromination of pyrimidines often involved harsh conditions and the use of elemental bromine. Over time, milder and more selective reagents and methodologies were developed to improve yields and reduce the formation of byproducts. The evolution of synthetic strategies reflects a continuous drive towards more efficient, scalable, and environmentally benign processes.

Key Synthetic Methodologies

Several methods for the synthesis of this compound have been reported, primarily involving the direct bromination of 2-hydroxypyrimidine. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process.

Direct Bromination with Elemental Bromine

One of the most straightforward approaches to the synthesis of this compound is the direct bromination of 2-hydroxypyrimidine using elemental bromine (Br₂).

A typical procedure involves dissolving 2-hydroxypyrimidine in a suitable solvent, such as deionized water or acetic acid.[1] The solution is then cooled, and elemental bromine is added portion-wise while maintaining the temperature. The reaction mixture is stirred for a period to ensure complete conversion. The product is then isolated by filtration, washed to remove any unreacted starting materials and byproducts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]

Diagram of the General Workflow for Direct Bromination:

Caption: General workflow for the synthesis of this compound via direct bromination.

One-Step Synthesis using Hydrobromic Acid and Hydrogen Peroxide

A more recent and industrially relevant method involves a one-step synthesis from 2-hydroxypyrimidine using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). This method is considered more environmentally friendly as it avoids the use of elemental bromine.

In this process, 2-hydroxypyrimidine is mixed with hydrobromic acid. Hydrogen peroxide is then added to the mixture, and the reaction is heated to a specific temperature for a set duration. The hydrogen peroxide acts as an in-situ oxidizing agent for the bromide ions from HBr, generating the electrophilic bromine species required for the reaction. Upon completion, the product is isolated, typically through filtration, and then purified.

Diagram of the HBr/H₂O₂ Synthesis Workflow:

Caption: Workflow for the one-step synthesis of this compound using HBr and H₂O₂.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent that is often used for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic compounds. It offers milder reaction conditions compared to elemental bromine.

The synthesis using NBS typically involves dissolving 2-hydroxypyrimidine in a suitable solvent like acetonitrile. N-Bromosuccinimide is then added to the solution, often under controlled temperature conditions (e.g., ice-cooling). The reaction mixture is stirred until the starting material is consumed. The product can then be isolated by removing the solvent and washing the residue with water to remove succinimide and any unreacted NBS.

Diagram of the NBS Bromination Workflow:

Caption: Workflow for the synthesis of this compound using NBS.

Comparative Analysis of Synthesis Methods

The selection of a particular synthetic method depends on various factors, including the desired scale of the reaction, cost of reagents, safety considerations, and required purity of the final product.

| Parameter | Direct Bromination (Br₂)[1] | HBr/H₂O₂ Method | NBS Method |

| Starting Material | 2-Hydroxypyrimidine | 2-Hydroxypyrimidine | 2-Hydroxypyrimidine |

| Brominating Agent | Elemental Bromine (Br₂) | HBr / H₂O₂ | N-Bromosuccinimide (NBS) |

| Solvent | Water, Acetic Acid | Hydrobromic Acid | Acetonitrile |

| Reaction Conditions | Low temperature addition, then room temp. | 30-40°C, 12-14 hours | Ice-cooling, then room temp. |

| Reported Yield | >91%[1] | High (specifics vary by patent) | High (specifics vary by source) |

| Purity | High after recrystallization | High | High |

| Advantages | High yield, straightforward procedure | Avoids use of elemental bromine, one-pot | Milder conditions, selective |

| Disadvantages | Use of hazardous elemental bromine | Requires careful control of temperature | Cost of NBS can be higher |

Conclusion

The synthesis of this compound has evolved from classical electrophilic bromination methods to more refined and industrially scalable processes. While direct bromination with elemental bromine remains a high-yielding approach, modern methods utilizing hydrobromic acid and hydrogen peroxide or N-bromosuccinimide offer advantages in terms of safety and environmental considerations. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher or manufacturer, balancing factors such as yield, purity, cost, and safety. The continued importance of this compound as a synthetic intermediate will undoubtedly drive further innovation in its preparation.

References

Unlocking Therapeutic Potential: A Technical Guide to Novel 5-Bromo-2-hydroxypyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-Bromo-2-hydroxypyrimidine has emerged as a versatile building block for the synthesis of novel analogs with significant potential in drug discovery. This technical guide provides an in-depth overview of the current landscape of this compound analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Therapeutic Applications of this compound Analogs

Novel analogs of this compound have demonstrated promising activity across a spectrum of therapeutic areas, primarily in oncology and infectious diseases. The unique chemical properties of this scaffold, including the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position, provide strategic points for chemical modification, enabling the generation of diverse libraries of compounds with tailored biological activities.

Anticancer Activity

A significant body of research has focused on the development of this compound analogs as potent anticancer agents. These compounds have been shown to target various cancer cell lines, including those of the cervix, lung, breast, ovary, and stomach.[1] One of the key mechanisms of action for their antitumor effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Specifically, certain 5-bromo-pyrimidine derivatives have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a constitutively active kinase that is a hallmark of chronic myeloid leukemia (CML). By targeting the ATP-binding site of this kinase, these analogs can effectively block downstream signaling pathways that promote cell proliferation and survival.

Antimicrobial Activity

In addition to their anticancer properties, this compound analogs have exhibited significant antimicrobial activity against a range of bacterial and fungal pathogens. This includes both Gram-positive and Gram-negative bacteria. The development of novel antimicrobial agents is a critical area of research due to the growing threat of antibiotic resistance. The unique structural features of these pyrimidine derivatives offer a promising avenue for the discovery of new antimicrobial drugs with novel mechanisms of action.

Enzyme Inhibition

This compound itself is a potent inhibitor of aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of a variety of xenobiotics, including many drugs.[2][3][4] The inhibition of AO can have significant implications for drug pharmacokinetics and can be exploited to modulate the metabolic profile of co-administered therapeutic agents. The tautomeric properties of this compound contribute to its effectiveness as an AO inhibitor, allowing it to bind to various sites on the enzyme.[5]

Quantitative Data on Biological Activity

The biological efficacy of novel this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the reported quantitative data for a selection of these compounds.

Table 1: Anticancer Activity of 5-Bromo-pyrimidine Analogs (IC50 in µM)

| Compound ID | Hela (Cervix) | A549 (Lung) | MCF-7 (Breast) | A2780 (Ovarian) | BGC-823 (Gastric) | Reference |

| 5c | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.09 ± 0.01 | 0.12 ± 0.03 | 0.15 ± 0.02 | [1] |

| 5e | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.18 ± 0.04 | 0.21 ± 0.03 | [1] |

| 6d | 0.15 ± 0.03 | 0.19 ± 0.04 | 0.14 ± 0.03 | 0.22 ± 0.05 | 0.25 ± 0.04 | [1] |

| 6g | 0.11 ± 0.02 | 0.14 ± 0.03 | 0.10 ± 0.02 | 0.16 ± 0.03 | 0.19 ± 0.03 | [1] |

| 6h | 0.09 ± 0.01 | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.14 ± 0.03 | 0.17 ± 0.02 | [1] |

| Dasatinib | 0.05 ± 0.01 | 0.07 ± 0.01 | 0.06 ± 0.01 | 0.08 ± 0.01 | 0.10 ± 0.01 | [1] |

Table 2: Antimicrobial Activity of 5-Bromo-pyrimidine Analogs (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| 5a | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |

| 5c | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |

| 5e | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |

| 6b | 25 | 50 | 50 | 100 | 100 | >100 | [1] |

| 6d | 12.5 | 25 | 25 | 50 | 50 | 100 | [1] |

| 6h | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 | [1] |

| Ciprofloxacin | 3.12 | 6.25 | 3.12 | 6.25 | - | - | [1] |

| Fluconazole | - | - | - | - | 6.25 | 12.5 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel compounds. This section provides methodologies for key experiments cited in the development of this compound analogs.

General Synthesis of 5-Bromo-pyrimidine Analogs

The synthesis of the target 5-bromo-pyrimidine derivatives often starts from 5-bromo-2,4-dichloropyrimidine. A multi-step reaction sequence is typically employed, as outlined below.

Step 1: Synthesis of tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate (3) To a mixture of 5-bromo-2,4-dichloropyrimidine (100 g, 0.438 mol) and tert-butyl piperazine-1-carboxylate (81.6 g, 0.438 mol) in dichloromethane (1 L), triethylamine (61 mL, 0.438 mol) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 4-5 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.

Step 2: Synthesis of 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (4) To a cooled solution (0-5 °C) of tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate (45 g, 0.1191 mol) in 1,4-dioxane (450 mL), 4.5M HCl in dioxane (225 mL) is added slowly. The reaction mixture is stirred at room temperature for 10 hours. The resulting solid is filtered, washed with diethyl ether, and dried under vacuum to yield the title compound.

Step 3: General procedure for the synthesis of 4-(substituted piperazin-1-yl)-5-bromo-N-(aryl)pyrimidin-2-amine derivatives (5a-l) A mixture of 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride (1 equivalent), the corresponding substituted aniline (1.2 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents) in isopropanol is heated at reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold isopropanol and then with diethyl ether, and dried. The crude product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

In Vitro Bcr-Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Procedure:

-

Kinase Reaction: The kinase reaction is initiated by mixing the Bcr-Abl kinase enzyme, the substrate (Abltide), ATP, and the test compound in a reaction buffer. The reaction is incubated at room temperature for 1 hour.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion: Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30 minutes at room temperature.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The inhibitory activity is calculated as a percentage of the control (without inhibitor).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. 5-Bromo-pyrimidine analogs can inhibit this kinase, thereby blocking these oncogenic signals.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of 5-Bromo-2-hydroxypyrimidine from 2-hydroxypyrimidine

Application Note: Synthesis of 5-Bromo-2-hydroxypyrimidine

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The procedure outlined below is based on established bromination methods of pyrimidine derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. It serves as a precursor for the synthesis of a wide range of substituted pyrimidines, which are core structures in many therapeutic agents, including kinase inhibitors and antiviral drugs. The bromination of 2-hydroxypyrimidine at the 5-position is a critical step, and this protocol details a reliable method using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme

The overall reaction involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the 2-hydroxypyrimidine ring.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-hydroxypyrimidine using N-bromosuccinimide in an acetic acid solvent system.

Materials:

-

2-hydroxypyrimidine

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15 minutes. The addition may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color disappears.

-

Work-up:

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white to off-white solid.

Data Summary

The following table summarizes typical quantitative data obtained from this synthesis protocol.

| Parameter | Value |

| Starting Material | 2-hydroxypyrimidine |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Purity (by NMR) | >95% |

| Appearance | White to off-white solid |

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2-hydroxypyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in biologically active molecules.[2] Pyrimidine derivatives, in particular, are of significant interest due to their presence in numerous approved drugs and their ability to act as bioisosteres for phenyl rings, often enhancing pharmacokinetic and pharmacodynamic properties.[2]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-hydroxypyrimidine with various arylboronic acids. The synthesis of 5-aryl-2-hydroxypyrimidines is a key transformation for accessing a wide range of compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[3] The protocol described herein is adapted from established methods for similar 5-bromopyrimidine substrates and offers a robust starting point for optimization in various research and development settings.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 5-substituted pyrimidines with various boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding outcomes. While these examples utilize substrates similar to this compound, they serve as a valuable guide for reaction optimization.

| 5-Substituted Pyrimidine | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [4][5] |

| 5-Bromopyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 | [4] |

| 5-Bromopyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [4] |

| 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [4] |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [4] |

| 5-Bromopyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 92 | [4] |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [6] |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ (7) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | Reflux | >20 | 37-72 | [7] |

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or other suitable reaction vessel

-

Reflux condenser

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[4]

-

Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[4]

-

Reaction Execution: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] The reaction is typically complete within 15-24 hours.[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature.[4] Dilute the mixture with ethyl acetate and wash with water and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-hydroxypyrimidine.[4]

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-hydroxypyrimidine

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][2] Due to its broad functional group tolerance and mild reaction conditions, the Sonogashira coupling has become an indispensable tool in modern organic synthesis, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and organic materials.[1][2]

The pyrimidine scaffold is a key structural motif in numerous FDA-approved drugs.[1] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly alter the biological activity of the molecule. This makes the Sonogashira coupling of 5-bromo-2-hydroxypyrimidine a critical transformation for the synthesis of novel drug candidates and valuable intermediates for more complex structures.[1] These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation : The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-hydroxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a related 5-halopyrimidine derivative with various terminal alkynes. While the substrate is 2-benzyloxy-5-iodopyrimidine, the reactivity is comparable to this compound, and these results provide a good indication of the expected outcomes. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[3]

| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

Data adapted from a representative reaction with a similar substrate.[1]

Experimental Protocols

Two general protocols are provided below. Protocol 1 is suitable for many terminal alkynes under mild conditions, while Protocol 2 is designed for less reactive substrates that may require elevated temperatures.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature for 3-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-hydroxypyrimidine.[1][3]

Protocol 2: Procedure for Less Reactive Substrates at Elevated Temperature

This protocol is beneficial for less reactive terminal alkynes or when the room temperature reaction is sluggish.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-hydroxypyrimidine.[1]

Troubleshooting

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring anhydrous conditions and maintaining an inert atmosphere.

-